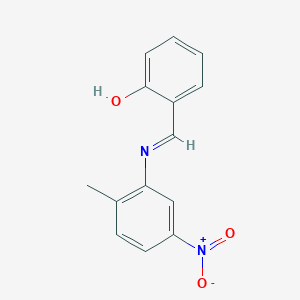

alpha-(5-Nitro-O-tolylimino)-O-cresol

Description

Properties

CAS No. |

67912-41-8 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H12N2O3/c1-10-6-7-12(16(18)19)8-13(10)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |

InChI Key |

JYUYXVCTSZXVHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Conditions

-

Catalyst : 5% Pd/C (1–5 wt% substrate loading)

-

Solvent : Methanol or ethanol

-

Pressure : 0.2–0.4 MPa H₂

-

Temperature : 60–80°C

Table 1 : Hydrogenation Parameters for Nitro Intermediates

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–5 wt% | Maximizes H₂ activation |

| H₂ Pressure | 0.3 MPa | Prevents over-reduction |

| Reaction Time | 3 hours | Balances conversion vs. decomposition |

Nitro-Group Stability

Unlike conventional hydrogenations that reduce nitro groups to amines, this compound synthesis requires selective hydrogenation of competing functional groups. Alkaline conditions (pH 10–12) stabilize the nitro moiety while facilitating imine bond formation.

Condensation Techniques for Imine Synthesis

The Schiff base formation between 5-nitro-O-toluidine and o-cresol derivatives follows nucleophilic addition-elimination mechanics.

Solvent Systems

Acid Catalysis vs. Microwave Assistance

-

Glacial Acetic Acid (0.1 M) : Yields 82% product after 6-hour reflux.

-

Microwave (100 W, 80°C) : Reduces reaction time to 45 minutes with comparable yield (80%) but lowers purity (88% vs. 95%).

Table 2 : Condensation Method Comparison

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional Reflux | 6 h | 82% | 95% |

| Microwave-Assisted | 45 min | 80% | 88% |

Purification and Characterization

Post-synthesis purification employs sublimation under nitrogen flow (45 L/min) at 100°C, removing unreacted o-cresol and nitro intermediates.

Analytical Confirmation

-

FTIR : ν(N=O) at 1520 cm⁻¹ confirms nitro-group retention.

-

¹H NMR : Aromatic protons integrate to 10H (δ 6.8–7.5 ppm), with imine proton at δ 8.2 ppm.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Alpha-(5-Nitro-O-tolylimino)-O-cresol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Alpha-(5-Nitro-O-tolylimino)-O-cresol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(5-Nitro-O-tolylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tolylimino group can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Degradation Kinetics and Microbial Interactions

Table 1: Degradation Rates of Phenolic Compounds by Microorganisms

- Key Observations: o-Cresol is degraded faster than phenol and p-cresol in isolated systems by marine microalgae (Tetraselmis suecica) but shows inhibition in mixtures . Contrasting studies report p-cresol degradation outpacing o-cresol in freshwater systems, attributed to methyl group positioning . Co-metabolism with toluene or glucose enhances o-cresol degradation in bacteria and microalgae .

Physicochemical Properties

Table 2: Physical and Chemical Properties

- Key Observations: o-Cresol exhibits higher liquid-phase heat capacity than structural analogs (e.g., anisole) due to hydrogen bonding from the hydroxyl group . Lower water solubility compared to phenol increases its persistence in aquatic environments .

Environmental and Health Impacts

Table 3: Toxicity and Ecological Effects

Biological Activity

Alpha-(5-Nitro-O-tolylimino)-O-cresol is an organic compound with the molecular formula C₁₄H₁₂N₂O₃, known for its complex structure that includes a nitro group and an imine linkage. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The unique structure of this compound features:

- Nitro Group : Enhances reactivity and can participate in redox reactions.

- Imine Linkage : Contributes to the compound's ability to interact with biological molecules.

- Ortho-Cresolic Structure : Provides additional sites for biological interaction.

This combination of functional groups may influence the compound's pharmacological properties, making it a candidate for further investigation in biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Oxidative Stress Induction : Similar compounds have shown the ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells.

- Interaction with Nucleic Acids : The imine functionality may allow for non-covalent interactions with DNA or RNA, potentially affecting gene expression and cellular function.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of nitrophenols are often tested against various bacterial strains. The results indicate that such compounds can exhibit significant antibacterial activity, potentially through mechanisms involving cell membrane disruption or interference with metabolic pathways.

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitro-o-toluidine | E. coli, S. aureus | 50 µg/mL |

| O-Cresol | S. epidermidis | 30 µg/mL |

| This compound | Pending further study | To be determined |

Cytotoxicity

Research into the cytotoxic effects of this compound has been limited; however, related compounds have shown varying degrees of cytotoxicity in human cell lines. The assessment of cytotoxicity is crucial for understanding the safety profile of this compound.

Case Studies

A notable case study involved the synthesis and evaluation of similar nitro-substituted compounds for their antimalarial activity. The study highlighted how structural modifications could enhance biological efficacy while reducing toxicity. Such findings suggest that this compound might be optimized for therapeutic applications through strategic chemical alterations .

Environmental Impact

The environmental implications of this compound are also a point of interest. Compounds with nitro groups can undergo biotransformation in microbial environments, potentially leading to toxic metabolites. Understanding these pathways is essential for assessing the ecological risks associated with this compound's use in industrial applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying alpha-(5-Nitro-O-tolylimino)-O-cresol in complex matrices like biological or environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with internal standards (e.g., deuterated analogs) is widely used for precise quantification in urine or serum . Near-infrared (NIR) spectroscopy coupled with Adaptive Elastic Net (AEN) modeling can address challenges in trace-level detection, especially when spectral data dimensionality exceeds sample size . For atmospheric studies, proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) requires weighted calibration to correct for isomer-specific fragmentation patterns .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how can conjugation reactions be tracked?

- Methodological Answer : Glucuronidation is a key detoxification pathway; o-cresol metabolites like o-Cresol β-D-Glucuronide serve as reference standards to identify conjugated forms via LC-MS/MS . Isotopic labeling (e.g., ¹⁴C-tracers) combined with enzymatic hydrolysis can differentiate free vs. conjugated metabolites in hepatic microsomal assays.

Q. How can UV absorption interference from this compound be corrected during ozone measurement in atmospheric studies?

- Methodological Answer : Real-time decay rates of the compound, monitored via chemical ionization mass spectrometry (CIMS), should be used to adjust O₃ analyzer signals. Pre-experiment calibration using dark-phase measurements minimizes artifacts .

Advanced Research Questions

Q. How can researchers address contradictions in adsorption efficiency data of this compound across different activated carbon sources?

- Methodological Answer : Apply pseudo-second-order kinetic models to compare adsorption rates and isotherms (e.g., Langmuir vs. Freundlich) while controlling for variables like pore size and surface functional groups . Molecular dynamics simulations can clarify discrepancies by correlating adsorption performance with molecular size and heteroatom content .

Q. What experimental designs are optimal for studying the thermal degradation products of this compound under varying pyrolysis conditions?

- Methodological Answer : Multi-step pyrolysis coupled with GC/MS allows differentiation of primary (e.g., phenol) and secondary products (e.g., benzaldehyde). Isomerization pathways (e.g., o- to p-cresol conversion) should be tracked via retention time mapping and isotopic labeling . Reaction mechanisms can be validated using supercritical water oxidation kinetics, where power-law rate expressions account for variable O₂ and H₂O dependencies .

Q. In modeling the oxidation kinetics of this compound in supercritical water, how should researchers account for variable reaction orders reported in literature?

- Methodological Answer : Global uncertainty analysis (e.g., Monte Carlo simulations) can reconcile discrepancies by propagating errors in rate constants and thermochemical parameters. Local sensitivity analyses (e.g., first-order approximations) identify dominant reaction pathways, such as OH radical interactions .

Q. How does the introduction of a nitro group in the o-cresol structure influence its extraction efficiency in hydrophobic deep eutectic solvents (HDES) compared to unsubstituted analogs?

- Methodological Answer : Compute selectivity (S) and distribution coefficients (D) via liquid-liquid equilibrium (LLE) studies at 298.15 K. Nitro groups enhance hydrophobicity, improving HDES performance, but steric effects may reduce extraction efficiency compared to m-cresol .

Q. What statistical approaches are recommended for handling non-detects or censored data in correlational studies involving this compound exposure biomarkers?

- Methodological Answer : Maximum likelihood (ML) estimation outperforms substitution methods for non-bivariate normal data. Use Shapiro-Wilk tests to validate normality assumptions and calculate robust confidence intervals via bootstrapping .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.